1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride
Overview
Description
1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride is a complex organic compound with a unique structure that includes a benzodioxole ring and an ethoxy-prop-2-enoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole ring and the ethoxy-prop-2-enoxyphenyl group. These intermediates are then coupled through a series of reactions, including amination and condensation reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester structure.
4-Iodobenzoic acid: An aromatic compound with similar functional groups.
Uniqueness
1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride is unique due to its combination of a benzodioxole ring and an ethoxy-prop-2-enoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-3-9-23-17-7-5-15(10-19(17)22-4-2)12-21-13-16-6-8-18-20(11-16)25-14-24-18;/h3,5-8,10-11,21H,1,4,9,12-14H2,2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMPUVWTYYRWTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC=C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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